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Compound of Interest

Compound Name: FC-116

Cat. No.: B15614716 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
FC-116 is a potent, small molecule tubulin inhibitor that targets the colchicine binding site of β-

tubulin.[1] By binding to this site, FC-116 inhibits the polymerization of tubulin dimers into

microtubules, leading to the disruption of the microtubule network, G2/M phase cell cycle

arrest, and subsequent apoptosis in cancer cells.[1] This application note provides a detailed

protocol for the immunofluorescence staining of microtubules in cultured cells treated with FC-
116, enabling the visualization and quantification of its effects on the microtubule cytoskeleton.

Mechanism of Action
FC-116 functions as a microtubule-destabilizing agent. Its binding to the colchicine site on β-

tubulin induces a conformational change in the tubulin dimer, rendering it incapable of

polymerizing into microtubules.[1] This disruption of microtubule dynamics interferes with the

formation of the mitotic spindle, a crucial apparatus for chromosome segregation during

mitosis. Consequently, cells treated with FC-116 are arrested in the G2/M phase of the cell

cycle.[1] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, often involving

endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS).[1]
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The following tables summarize key quantitative data for FC-116 and provide representative

data on the effects of colchicine-site inhibitors on microtubule networks, which can be obtained

using the protocols described below.

Table 1: In Vitro Cytotoxicity of FC-116

Cell Line IC50 (nM) after 24h Reference

HCT116 (Human Colorectal

Carcinoma)
4.52 [1]

CT26 (Mouse Colon

Carcinoma)
18.69 [1]

Table 2: Representative Quantitative Analysis of Microtubule Disruption by Colchicine-Site

Inhibitors

Treatment
Microtubule
Density (% of
Control)

Average
Microtubule Length
(µm)

Microtubule
Network
Homogeneity
(Haralick Texture
Analysis)

Vehicle Control

(DMSO)
100 15.2 ± 2.1 0.95 ± 0.04

Colchicine (100 nM) 45 ± 8.2 7.8 ± 1.5 0.62 ± 0.09

Nocodazole (100 nM) 52 ± 9.5 8.5 ± 1.8 0.68 ± 0.11

Note: The data in Table 2 is representative and based on the effects of known colchicine-site

inhibitors. Actual values for FC-116 may vary depending on the cell line, concentration, and

incubation time.

Experimental Protocols
Materials and Reagents

Human colorectal cancer cell line (e.g., HCT116)
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Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

FC-116 (stock solution in DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)

Primary Antibody: Mouse anti-α-tubulin antibody

Secondary Antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)

Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)

Antifade Mounting Medium

Glass coverslips and microscope slides

24-well tissue culture plates

Humidified incubator (37°C, 5% CO2)

Fluorescence microscope

Step-by-Step Immunofluorescence Protocol
Cell Seeding:

Place sterile glass coverslips into the wells of a 24-well plate.

Seed HCT116 cells onto the coverslips at a density that will result in 60-70% confluency at

the time of fixation.

Allow cells to adhere and grow for 24 hours in a humidified incubator.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15614716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FC-116 Treatment:

Prepare working solutions of FC-116 in pre-warmed complete cell culture medium from a

DMSO stock. It is recommended to perform a dose-response experiment (e.g., 1 nM, 5

nM, 10 nM, 50 nM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine the

optimal conditions.

Include a vehicle control (DMSO at the same final concentration as the highest FC-116
concentration).

Remove the old medium and replace it with the medium containing FC-116 or vehicle

control.

Incubate for the desired duration.

Fixation:

Paraformaldehyde (PFA) Fixation (preserves overall morphology):

Gently aspirate the medium and wash the cells twice with PBS.

Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Methanol Fixation (can enhance microtubule visualization):

Gently aspirate the medium and wash the cells twice with PBS.

Add ice-cold methanol and incubate for 10 minutes at -20°C.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (only for PFA fixation):

Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at

room temperature.
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Wash the cells three times with PBS for 5 minutes each.

Blocking:

Add Blocking Buffer (1% BSA in PBST) to each well and incubate for 1 hour at room

temperature to block non-specific antibody binding.

Primary Antibody Incubation:

Dilute the mouse anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's

recommendations.

Aspirate the blocking buffer and add the diluted primary antibody solution.

Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

Washing:

Wash the cells three times with PBST for 5 minutes each.

Secondary Antibody Incubation:

Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Protect from light.

Add the diluted secondary antibody solution and incubate for 1 hour at room temperature

in a dark, humidified chamber.

Washing:

Wash the cells three times with PBST for 5 minutes each, protected from light.

Nuclear Counterstaining:

Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.

Wash the cells twice with PBS.

Mounting:
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Carefully remove the coverslips from the wells and mount them onto microscope slides

with a drop of antifade mounting medium.

Seal the edges of the coverslips with nail polish and allow them to dry.

Imaging and Analysis:

Visualize the stained cells using a fluorescence or confocal microscope with the

appropriate filter sets.

Capture images of control and treated cells under identical conditions (e.g., exposure time,

laser power).

Perform quantitative analysis of microtubule disruption using image analysis software such

as ImageJ/Fiji or other specialized software. Parameters to quantify can include

microtubule density, length, and network texture.

Visualizations
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Caption: Experimental workflow for immunofluorescence staining.
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Caption: FC-116 signaling pathway leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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